S-{(4Z)-4-[(2-hydroxy-7-methylquinolin-3-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl} ethanethioate
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Overview
Description
(4Z)-2-(ACETYLSULFANYL)-4-[(2-HYDROXY-7-METHYLQUINOLIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a quinoline derivative, and an acetylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(ACETYLSULFANYL)-4-[(2-HYDROXY-7-METHYLQUINOLIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Quinoline Derivative: The quinoline moiety can be introduced via a Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone.
Attachment of the Acetylsulfanyl Group: This step may involve the acetylation of a thiol group followed by its introduction to the imidazole ring.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the quinoline moiety, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound may be studied for its potential bioactivity. Compounds with imidazole and quinoline moieties are often investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, (4Z)-2-(ACETYLSULFANYL)-4-[(2-HYDROXY-7-METHYLQUINOLIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE could be explored as a lead compound for drug development, particularly targeting enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Acetylsulfanyl)-4,5-dihydro-1H-imidazole: Lacks the quinoline moiety.
4-(2-Hydroxy-7-methylquinolin-3-yl)methylene-4,5-dihydro-1H-imidazole: Lacks the acetylsulfanyl group.
Quinoline derivatives: Various substitutions on the quinoline ring.
Uniqueness
The uniqueness of (4Z)-2-(ACETYLSULFANYL)-4-[(2-HYDROXY-7-METHYLQUINOLIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H13N3O3S |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
S-[4-hydroxy-5-[(Z)-(7-methyl-2-oxoquinolin-3-ylidene)methyl]-1H-imidazol-2-yl] ethanethioate |
InChI |
InChI=1S/C16H13N3O3S/c1-8-3-4-10-6-11(14(21)17-12(10)5-8)7-13-15(22)19-16(18-13)23-9(2)20/h3-7,22H,1-2H3,(H,18,19)/b11-7- |
InChI Key |
NDJMVHYWUULCHJ-XFFZJAGNSA-N |
Isomeric SMILES |
CC1=CC2=NC(=O)/C(=C\C3=C(N=C(N3)SC(=O)C)O)/C=C2C=C1 |
Canonical SMILES |
CC1=CC2=NC(=O)C(=CC3=C(N=C(N3)SC(=O)C)O)C=C2C=C1 |
Origin of Product |
United States |
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